N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a tetrahydroquinazoline-piperidine core linked to a 1,3-benzothiazole-2-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(21-25-17-7-3-4-8-18(17)28-21)24-14-9-11-26(12-10-14)19-15-5-1-2-6-16(15)22-13-23-19/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQIDLCIAPGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) as a solvent. This reaction yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a common structural backbone with several analogs, all of which retain the 5,6,7,8-tetrahydroquinazolin-4-ylpiperidin-4-yl scaffold.
Table 1: Structural and Molecular Comparison
*Inferred from structural analysis.
Substituent-Driven Pharmacological Implications
- Sulfur vs. Oxygen Heterocycles: The target compound’s benzothiazole group (with sulfur) may enhance membrane permeability compared to the oxygen-containing quinoline in . Sulfur atoms can also influence metabolic stability and cytochrome P450 interactions .
- Conversely, the imidazolidine carboxamide in offers a smaller, more polar profile, which may improve aqueous solubility.
- Sulfonamide vs. Carboxamide : The sulfonamide in is more acidic (pKa ~1–2) than carboxamides (pKa ~10–12), which could alter protein-binding efficiency and excretion rates .
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure composed of a tetrahydroquinazoline moiety linked to a piperidine ring and a benzothiazole carboxamide group. Its molecular formula is with a molecular weight of approximately 338.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound interacts with specific molecular targets, inhibiting key enzymes critical for bacterial survival, such as dihydrofolate reductase and pantothenate kinase . These interactions suggest its potential as an antimicrobial agent and possibly as an anticancer drug due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various pathogenic strains, making it a candidate for developing new antimicrobial therapies .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to significantly reduce the viability of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 2 | Induction of apoptosis |
| A549 | 1 | Inhibition of AKT and ERK pathways |
| H1299 | 4 | Cell cycle arrest |
Case Studies
- Study on Dual Action : A study synthesized several benzothiazole derivatives, including this compound, which demonstrated dual anticancer and anti-inflammatory effects. The active compounds were shown to inhibit IL-6 and TNF-α levels significantly while promoting apoptosis in cancer cells .
- Mechanistic Insights : Another investigation revealed that the compound inhibited critical signaling pathways such as AKT and ERK in treated cells. This dual inhibition suggests a mechanism that not only targets tumor growth directly but also addresses the inflammatory environment that supports tumor progression .
Q & A
Basic Question: What are the critical steps and reaction conditions for synthesizing N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions. A typical route includes:
Core Formation : Construct the tetrahydroquinazoline core via cyclocondensation of aminopyridine derivatives with carbonyl sources (e.g., urea or thiourea) under reflux in ethanol or acetic acid .
Piperidine Functionalization : Introduce the piperidine moiety using nucleophilic substitution or coupling reactions. For example, react 4-piperidone with a tetrahydroquinazoline-4-yl group under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C .
Benzothiazole Coupling : Attach the 1,3-benzothiazole-2-carboxamide group via amide bond formation. Use carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF, monitored by thin-layer chromatography (TLC) .
Key Considerations : Optimize solvent polarity (DMF for high-temperature reactions, DCM for mild conditions) and employ HPLC for purity validation (>95%) .
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons from benzothiazole (δ 7.2–8.5 ppm), piperidine CH₂ groups (δ 1.5–2.8 ppm), and tetrahydroquinazoline protons (δ 2.5–3.5 ppm). Integrate peaks to confirm stoichiometry .
- 13C NMR : Verify carbonyl carbons (amide: ~165–170 ppm; tetrahydroquinazoline: ~155–160 ppm) .
High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98%) and resolve byproducts .
Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ via ESI-MS and compare with theoretical m/z .
Advanced Question: How can researchers design experiments to evaluate the compound’s biological activity against specific targets?
Methodological Answer:
Target Selection : Prioritize kinases or GPCRs due to the tetrahydroquinazoline and piperidine motifs’ affinity for these targets .
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km. Include positive controls (e.g., staurosporine) .
- Cellular Uptake : Perform cytotoxicity assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations. Validate with flow cytometry for apoptosis markers .
Data Validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to confirm IC50 reproducibility .
Advanced Question: What computational strategies can optimize the compound’s synthesis or target binding?
Methodological Answer:
Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes. Software: Gaussian 16 or ORCA .
Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Refine poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
SAR Analysis : Employ machine learning (e.g., Random Forest) to correlate structural features (e.g., substituent electronegativity) with activity data from analogs .
Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
Meta-Analysis : Compile IC50 values from literature and normalize for assay conditions (e.g., ATP concentration, cell line variability) .
Structural Comparisons : Overlay 3D structures (e.g., using PyMOL) to identify conformational differences in binding pockets .
Experimental Replication : Synthesize disputed analogs and test under standardized protocols. For example, compare solubility (via shake-flask method) and logP (HPLC-derived) to explain potency variations .
Advanced Question: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Scaffold Modification : Synthesize derivatives with:
- Piperidine Substitutions : Replace with azetidine or morpholine to assess ring size impact on target affinity .
- Benzothiazole Variants : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 to enhance kinase inhibition .
Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using MOE) to identify critical hydrogen bond acceptors and hydrophobic regions .
Data Integration : Combine SAR data with molecular docking results to prioritize derivatives for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
